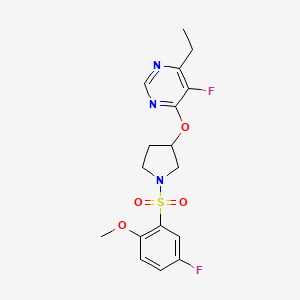

![molecular formula C10H11N3O B2892692 cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448046-72-7](/img/structure/B2892692.png)

cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields of research.

Scientific Research Applications

Novel Synthesis and Oxidative Properties

Novel Synthesis and Properties of Pyrimidine Derivatives : A study by Mitsumoto and Nitta (2004) describes the synthesis of novel pyrimidine derivatives with demonstrated abilities to oxidize amines and alcohols through an autorecycling oxidation process, suggesting potential applications in chemical synthesis and material science. The efficiency of this oxidation is enhanced under photoirradiation conditions, hinting at applications in photocatalysis and the development of new oxidation methods (Mitsumoto & Nitta, 2004).

Mechanism-Based Inhibitors

Inhibition of Methanol Dehydrogenase : Frank et al. (1989) explored cyclopropyl-derived inhibitors, providing insights into their mechanism of action as mechanism-based inhibitors of methanol dehydrogenase, an enzyme involved in the metabolic pathways of certain bacteria. This research contributes to understanding enzyme inhibition and designing specific inhibitors that could have implications in microbiology and enzymology (Frank et al., 1989).

Antimicrobial and Anticancer Agents

Potential Antimicrobial and Anticancer Agents : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole and pyrimidine derivatives, evaluating their in vitro antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than reference drugs, indicating potential applications in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Structural Studies

Synthesis of Pyrrolidines : Oliveira Udry et al. (2014) reported the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions, showcasing advanced methodologies in organic synthesis that could be applied in pharmaceutical research and development of new organic compounds (Oliveira Udry et al., 2014).

Pharmaceutical Formulation Development

Development of Precipitation-Resistant Solution Formulations : Burton et al. (2012) focused on developing a suitable formulation for a poorly water-soluble compound, indicating the importance of formulation science in increasing the bioavailability and therapeutic efficacy of potential drug candidates (Burton et al., 2012).

Future Directions

properties

IUPAC Name |

cyclopropyl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-10(7-1-2-7)13-4-8-3-11-6-12-9(8)5-13/h3,6-7H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZPVGFBZWFJIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2892611.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2892612.png)

![3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2892613.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2892614.png)

![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2892616.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2892617.png)

![[(2S)-4-Phenylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2892622.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2892623.png)

![1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892627.png)

![1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2892630.png)